N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide structure
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide structure
An In-depth Technical Guide to N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide: Synthesis, Characterization, and Potential Applications
Abstract
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a halogenated aromatic amide belonging to the cyanoacetamide class of compounds. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and diverse biological activities. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, grounding theoretical knowledge in practical application for researchers in drug discovery and chemical synthesis. We further explore the potential biological significance of this compound, drawing insights from the well-documented roles of the cyanoacetamide core and halogenated phenyl rings in bioactive molecules.
Introduction: The Cyanoacetamide Scaffold in Medicinal Chemistry
The cyanoacetamide functional group is a cornerstone in the synthesis of a wide array of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives.[1] Its utility stems from the presence of three reactive centers: the active methylene group, the nitrile, and the amide. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a privileged scaffold in synthetic chemistry.
From a drug development perspective, the cyanoacetamide moiety is found in numerous compounds exhibiting a broad spectrum of biological activities. These include roles as antihistaminic agents, enzyme inhibitors, and antimicrobial compounds.[2] The incorporation of a nitrile group can enhance a molecule's metabolic stability and its ability to act as a hydrogen bond acceptor, which is crucial for binding to biological targets such as enzyme active sites.[3] The specific compound of interest, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide, combines this versatile core with a di-halogenated phenyl ring, a substitution pattern known to modulate pharmacokinetic and pharmacodynamic properties.
Physicochemical and Structural Characterization
A foundational understanding of a compound's physical and chemical properties is critical for its synthesis, handling, and application.
Identity and Nomenclature
The unambiguous identification of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is established through its standardized nomenclature and registry numbers.
| Identifier | Value | Source |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide | [4] |
| CAS Number | 219529-31-4 | [5] |
| Molecular Formula | C₉H₆ClFN₂O | [5] |
| Molecular Weight | 212.61 g/mol | [5] |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)NC(=O)CC#N | [4] |
| InChI Key | KRDXNYGEOLWCLC-UHFFFAOYSA-N | [4] |
Computed Physicochemical Properties
Computational models provide valuable estimations of a molecule's properties, guiding experimental design and predicting its behavior in biological systems. The following properties are computationally derived and serve as a baseline for experimental verification.
| Property | Predicted Value | Significance in Drug Development |
| LogP | 1.91 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[4] |
| Hydrogen Bond Donors | 1 | The amide N-H group can participate in hydrogen bonding with target proteins.[4] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and nitrile nitrogen can act as hydrogen bond acceptors, contributing to binding affinity.[4] |
Synthesis and Purification
The synthesis of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is most logically achieved via an acylation reaction between the corresponding aniline and a suitable cyanoacetylating agent. This approach is a standard and reliable method for amide bond formation.
Retrosynthetic Analysis and Rationale
The primary disconnection for the target molecule is at the amide bond. This retrosynthetic step yields two commercially available or readily synthesizable starting materials: 3-chloro-4-fluoroaniline and a cyanoacetic acid derivative. The reaction of an amine with an activated carboxylic acid (or its ester) is a high-yielding and well-established transformation. Using ethyl cyanoacetate is often preferred due to its ease of handling and the straightforward removal of the ethanol byproduct.
Detailed Step-by-Step Synthesis Protocol
This protocol describes the synthesis via direct amidation using ethyl cyanoacetate. The rationale for this choice is its efficiency and the avoidance of harsh coupling agents, which simplifies purification.
Materials:
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3-chloro-4-fluoroaniline
-
Ethyl cyanoacetate
-
Toluene (or another high-boiling point, inert solvent)
-
Sodium metal (catalytic amount) or Sodium ethoxide
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in toluene.
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Addition of Reagents: Add ethyl cyanoacetate (1.1 eq) to the solution. Causality: A slight excess of the ester ensures the complete consumption of the limiting aniline reagent.
-
Initiation: Add a small, freshly cut piece of sodium metal or a catalytic amount of sodium ethoxide. Causality: The base acts as a catalyst to deprotonate the aniline, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the aniline spot is no longer visible.
-
Work-up:
-
Cool the mixture to room temperature.
-
Carefully quench any remaining sodium with a small amount of ethanol.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), water, and saturated sodium bicarbonate solution (to remove any acidic impurities).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Causality: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and leading to a crystalline final product. Filter the purified crystals and dry under vacuum.
Purification and Characterization Workflow
A systematic workflow is essential to ensure the identity and purity of the synthesized compound before its use in further applications.
Spectroscopic and Analytical Characterization
The definitive confirmation of the structure and purity of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide requires a suite of analytical techniques.
Rationale for Analytical Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
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Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm the structure.
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Infrared Spectroscopy (IR): Identifies the key functional groups present in the molecule, such as the C≡N (nitrile), C=O (amide), and N-H (amide) bonds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Expected Spectroscopic Data
While experimental data must be acquired, the expected spectral features can be predicted from the structure:
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¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the phenyl ring, showing splitting patterns consistent with their positions relative to the Cl and F substituents. A singlet for the methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups would appear around 3.5-4.0 ppm. A broad singlet for the amide N-H proton would be observed further downfield.
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¹³C NMR: Expect distinct signals for the nine carbon atoms, including the nitrile carbon (~115-120 ppm), the carbonyl carbon (~160-170 ppm), and aromatic carbons, with their chemical shifts influenced by the halogen substituents.
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IR (cm⁻¹): Expect characteristic absorption bands for the N-H stretch (~3300), the C≡N stretch (~2250), and the amide C=O stretch (~1680).
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MS (ESI+): Expect a prominent peak for the molecular ion [M+H]⁺ at m/z 213.0, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Sample prepared in Acetonitrile (~1 mg/mL)
Protocol:
-
System Preparation: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample onto the column.
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Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. Causality: A gradient is used to ensure that compounds with different polarities are effectively separated and eluted as sharp peaks.
-
0-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Data Acquisition: Monitor the eluent at a wavelength of 254 nm. Causality: The aromatic ring in the molecule will absorb UV light, allowing for sensitive detection.
-
Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak.
Potential Biological Significance and Applications
While specific biological data for N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is not widely published, its structural features allow for informed hypotheses regarding its potential applications.
The Role of Halogenated Phenyl Rings in Bioactivity
The presence of chlorine and fluorine on the phenyl ring is a common strategy in medicinal chemistry. Halogens, particularly fluorine, can significantly alter a molecule's properties by:
-
Increasing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulating Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[6]
-
Altering pKa: Influencing the acidity/basicity of nearby functional groups.
-
Engaging in Halogen Bonding: Forming specific, non-covalent interactions with biological targets.
Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that halogenated derivatives, including N-(4-chlorophenyl) and N-(4-fluorophenyl) analogues, possess significant antimicrobial activity, which is attributed to their high lipophilicity.[6]
Hypothesis: Potential as a Kinase Inhibitor Intermediate
The broader class of N-phenylacetamides serves as a key structural motif in many kinase inhibitors. For instance, derivatives of N-phenyl-2-cyanoacetamide have been explored as inhibitors of Aurora Kinase B, a crucial regulator of cell division and a target in cancer therapy.[7] The N-(3-chloro-4-fluorophenyl) group can serve as a key fragment that anchors within the ATP-binding pocket of a kinase, with the cyanoacetamide portion providing a vector for further chemical elaboration to enhance potency and selectivity.
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling any chemical compound. Based on supplier safety data, N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide should be handled with care.[4]
| Hazard Category | GHS Statement | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P264: Wash hands thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion and Future Directions
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the reactive versatility of the cyanoacetamide core with the modulating effects of a di-halogenated phenyl ring. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in the principles of organic chemistry and laboratory best practices.
Future research should focus on the experimental validation of its biological activity. Screening this compound against a panel of kinases, bacterial strains, and fungal pathogens would be a logical next step to test the hypotheses presented. Furthermore, its utility as a synthetic intermediate could be explored by leveraging the reactivity of its methylene and nitrile groups to construct novel heterocyclic systems.
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